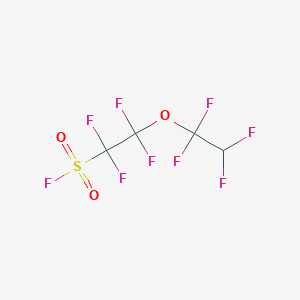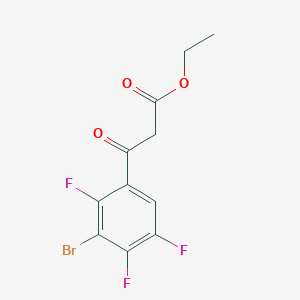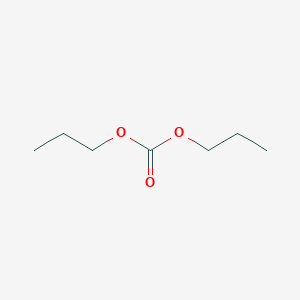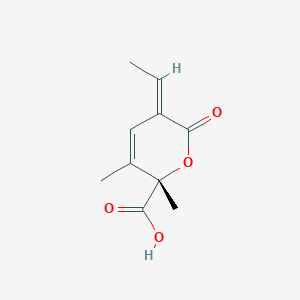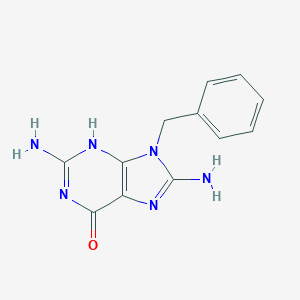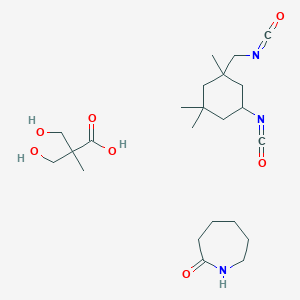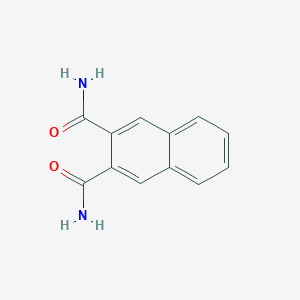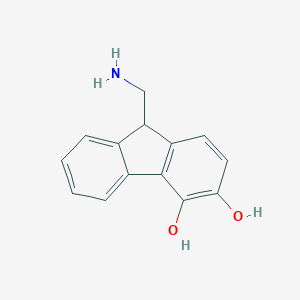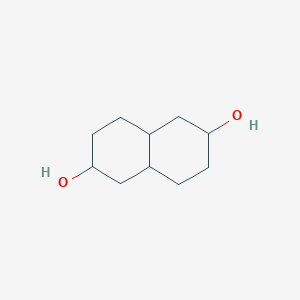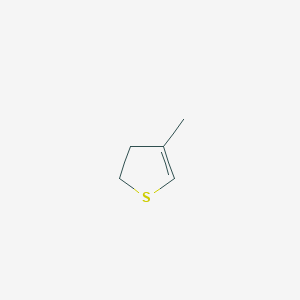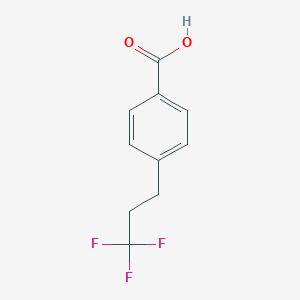
4-(3,3,3-Trifluoropropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3,3-Trifluoropropyl)benzoic acid is a chemical compound with the CAS Number: 104958-55-6 . It has a molecular weight of 218.18 and its IUPAC name is 4-(3,3,3-trifluoropropyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3,3,3-Trifluoropropyl)benzoic acid is 1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(3,3,3-Trifluoropropyl)benzoic acid is a powder that is stored at room temperature . Unfortunately, the search results do not provide additional information about the physical and chemical properties of this compound.Applications De Recherche Scientifique
Application in Antifungal Research
- Specific Scientific Field: Medicinal Chemistry - Antifungal Research
- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” has been used in the synthesis of salicylanilide esters, which have been evaluated as potential antifungal agents . The spread of fungal infections has been increasing due to various risk factors, and there is a need for novel antimicrobial agents .
- Methods of Application or Experimental Procedures: The compound was used in the synthesis of a new series of salicylanilide esters . These were then evaluated for their antifungal activity .
- Results or Outcomes: The antifungal activity of the synthesized salicylanilide esters was not uniform, and molds showed higher susceptibility than yeasts . However, the esterification of salicylanilides by “4-(3,3,3-Trifluoropropyl)benzoic acid” did not unequivocally result in higher antifungal potency .
Application in Acidity Research
- Specific Scientific Field: Organic Chemistry - Acidity Research
- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” can be used to study the effects of substituents on the acidity of carboxylic acids . The presence of halogens (such as fluorine) on adjacent carbons increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .
- Methods of Application or Experimental Procedures: The compound can be used to compare the acidities of different carboxylic acids . The acidity can be determined by measuring the dissociation constant (Ka) of the carboxylic acid .
- Results or Outcomes: The presence of the trifluoropropyl group increases the acidity of the carboxylic acid by stabilizing the carboxylate anion . This is due to the inductive effect, where the electronegative fluorine atoms pull electron density away from the carboxylate anion .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry - Organic Synthesis
- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” is a chemical reagent used in organic synthesis . It can be used to introduce the trifluoropropyl group into other molecules, which can change their physical and chemical properties .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the reaction being performed . Generally, “4-(3,3,3-Trifluoropropyl)benzoic acid” would be reacted with another molecule in the presence of a catalyst or under specific conditions to form a new compound .
- Results or Outcomes: The outcomes would vary depending on the specific reaction being performed . The introduction of the trifluoropropyl group could result in changes to the molecule’s reactivity, stability, or other properties .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(3,3,3-trifluoropropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDORDVFNPUQXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

